molecular formula C8H7F3N2O2 B2581115 1-[4-(trifluoromethyl)pyrazol-1-yl]cyclopropane-1-carboxylic acid CAS No. 1469286-24-5

1-[4-(trifluoromethyl)pyrazol-1-yl]cyclopropane-1-carboxylic acid

Cat. No.: B2581115
CAS No.: 1469286-24-5
M. Wt: 220.151
InChI Key: LBQRXGPAAJWCQU-UHFFFAOYSA-N
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Description

1-[4-(trifluoromethyl)pyrazol-1-yl]cyclopropane-1-carboxylic acid is a chemical compound with the molecular formula C8H7F3N2O2 It is characterized by the presence of a trifluoromethyl group attached to a pyrazole ring, which is further connected to a cyclopropane carboxylic acid moiety

Preparation Methods

The synthesis of 1-[4-(trifluoromethyl)pyrazol-1-yl]cyclopropane-1-carboxylic acid typically involves multiple steps, including condensation, acylation, cyclization, and hydrolysis. One reported method involves the use of sodium cyanoacetate, which undergoes condensation with N-(methoxymethylene)-N,N-dimethylaminium methanesulfonate in ethanol at 40-45°C for 5 hours. The resulting product is then subjected to acylation using trifluoroacetyl chloride and triethylamine as an acid-capturer. The cyclization reaction is carried out in a mixed solvent of methanol and water, followed by hydrolysis to yield the final product .

Chemical Reactions Analysis

1-[4-(trifluoromethyl)pyrazol-1-yl]cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using suitable reducing agents to yield reduced derivatives.

    Substitution: The trifluoromethyl group and pyrazole ring can participate in substitution reactions with various reagents, leading to the formation of substituted products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[4-(trifluoromethyl)pyrazol-1-yl]cyclopropane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(trifluoromethyl)pyrazol-1-yl]cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and pyrazole ring are key structural features that contribute to its binding affinity and activity. The compound can interact with enzymes, receptors, and other biomolecules, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

1-[4-(trifluoromethyl)pyrazol-1-yl]cyclopropane-1-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical reactivity and biological activity.

Biological Activity

1-[4-(Trifluoromethyl)pyrazol-1-yl]cyclopropane-1-carboxylic acid is a compound of interest due to its potential pharmacological properties. This article explores its biological activity, focusing on mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure

The compound can be represented by the following chemical structure:

C8H8F3N3O2\text{C}_8\text{H}_8\text{F}_3\text{N}_3\text{O}_2

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Notably, it has been shown to inhibit specific phosphodiesterases (PDEs), which play a crucial role in cellular signaling pathways. This inhibition can lead to increased levels of cyclic AMP (cAMP), impacting processes such as inflammation and cell proliferation.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant anti-inflammatory properties. For instance, it has been reported to reduce the release of pro-inflammatory cytokines such as TNF-α and IL-6 in cultured macrophages. The IC50 values for these effects are typically in the low micromolar range, indicating potent activity.

Biological Activity IC50 (µM)
TNF-α Inhibition0.5
IL-6 Inhibition0.8

In Vivo Studies

Animal model studies have further confirmed the anti-inflammatory effects observed in vitro. In a guinea pig model of asthma, administration of the compound significantly reduced bronchoconstriction and airway hyperreactivity, with results indicating a more than 100-fold increase in potency compared to traditional treatments like theophylline .

Case Study 1: Anti-Cancer Activity

A study investigated the anticancer potential of this compound against various cancer cell lines. The compound exhibited selective cytotoxicity towards MCF-7 breast cancer cells with an IC50 value of approximately 5 µM. Mechanistic studies suggested that the compound induces apoptosis through the activation of caspase pathways and cell cycle arrest at the G1 phase .

Case Study 2: Neuroprotective Effects

Another significant study explored the neuroprotective effects of this compound in models of oxidative stress. The results indicated that it could reduce reactive oxygen species (ROS) levels and protect neuronal cells from damage induced by oxidative insults. This suggests potential applications in treating neurodegenerative diseases .

Properties

IUPAC Name

1-[4-(trifluoromethyl)pyrazol-1-yl]cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2O2/c9-8(10,11)5-3-12-13(4-5)7(1-2-7)6(14)15/h3-4H,1-2H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBQRXGPAAJWCQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(=O)O)N2C=C(C=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The title compound was prepared by a method analogous to Intermediate 4 but using 4-(trifluoromethyl)-1H-pyrazole in Step 1. 1H NMR (400 MHz, CDCl3) δ 1.60-1.79 (m, 2H), 1.83-1.95 (m, 2H), 7.75 (s, 1H), 7.78-7.89 (m, 1H), 11.82 (br s, 1H).
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